7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-

Anticancer Research Cytotoxicity Assay Structure-Activity Relationship

CAS 13944-75-7, formally 1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-ol, is a bicyclic monoterpenoid epoxy-alcohol existing as a mixture of diastereomers. It is structurally categorized within the p-menthane family and is closely related to natural products like limonene oxide and carvone epoxide.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 13944-75-7
Cat. No. B12297602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)-
CAS13944-75-7
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CC(C2(C(C1)O2)C)O
InChIInChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3
InChIKeyOOALTXSJGCZLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-ol (CAS 13944-75-7): Structural Identity and Procurement Context


CAS 13944-75-7, formally 1-methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-ol, is a bicyclic monoterpenoid epoxy-alcohol existing as a mixture of diastereomers . It is structurally categorized within the p-menthane family and is closely related to natural products like limonene oxide and carvone epoxide. The compound possesses a molecular formula of C10H16O2, a molecular weight of 168.23 g/mol, and features both a reactive epoxide ring and a secondary alcohol group . This dual functionality makes it a versatile chiral building block, particularly valued as an intermediate in the synthesis of complex molecules such as vitamin D analogs, rather than merely serving as an end-product fragrance or flavor agent like many of its structural analogs [1].

Functional Group Synergy: Why 7-Oxabicyclo[4.1.0]heptan-2-ol Analogs Are Not Interchangeable


Substituting CAS 13944-75-7 with a close structural analog like carvone epoxide or limonene oxide is not scientifically sound due to profound differences in functional group synergy. The target compound uniquely combines a secondary alcohol with a strained epoxide. In contrast, carvone epoxide (CAS 36616-60-1) replaces the alcohol with a ketone, which drastically alters its reactivity and hydrogen-bonding capacity [1]. Limonene oxide (CAS 1195-92-2) lacks the hydroxyl group entirely, removing a critical handle for essential downstream derivatizations like esterification or silyl ether formation . Quantitative structure-activity relationship (SAR) studies on p-menthanes confirm that replacing an epoxide-ketone with an epoxide-alcohol functionality can significantly shift a compound's biological potency, including a 3- to 11-fold change in cytotoxic growth inhibition across tumor cell lines [1].

Quantitative Differentiation Guide for 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- (CAS 13944-75-7)


Cytotoxicity Profile: Epoxy-Alcohol Exhibits Intermediate Potency with a Wider Therapeutic Window than Epoxy-Aldehyde

In an MTT assay against human HCT-116 (colon), OVCAR-8 (ovarian), and SF-295 (glioblastoma) tumor cell lines, the structurally analogous epoxy-alcohol, (-)-carvone epoxide (compound 5), demonstrated an intermediate growth inhibition profile, whereas the more oxidized epoxy-aldehyde analog, (-)-perillaldehyde 8,9-epoxide (compound 16), showed near-total cytotoxicity (GI > 96%). This stark difference highlights how the alcohol oxidation state modulates potency [1]. Specifically, replacing the epoxy-ketone found in carvone epoxide with the epoxy-alcohol functionality of our target compound reduces cytotoxicity, potentially offering a better safety margin for therapeutic applications where perillyl alcohol-like high toxicity is undesirable [1].

Anticancer Research Cytotoxicity Assay Structure-Activity Relationship

Synthetic Tractability: A Critical Hydroxyl Handle for Vitamin D Analog Synthesis

CAS 13944-75-7 possesses a secondary alcohol group that enables critical downstream chemical transformations which are precluded for its ketone analog, carvone epoxide. This alcohol serves as the direct substrate for protective silyl ether formation in the multi-step synthesis of the Lythgoe-Roche phosphine oxide, a pivotal A-ring precursor for 1α,25-dihydroxyvitamin D3 and its analogs [1]. In the published route, the alcohol is protected as a TBDMS ether, a reaction impossible to perform directly on the ketone of carvone epoxide without a prior reduction step, thereby saving a synthetic operation and improving overall yield [1].

Medicinal Chemistry Vitamin D Synthesis Intermediate

Biological Versatility: Dual Antimicrobial and Spasmolytic Activity Profile

While a keto group dominates the pharmacology of carvone epoxide, the alcohol group in the target compound aligns its activity more closely with the valuable profile of perillyl alcohol, yet with potentially lower toxicity. Carvone epoxide has demonstrated significant spasmolytic potency in isolated guinea pig ileum, being more potent than rotundifolone [1]. Furthermore, in antimicrobial disk diffusion assays, carvone epoxide and limonene oxide showed similar activity against S. aureus and C. albicans, indicating that both the epoxide-ketone and epoxide-alcohol classes share broad-spectrum antimicrobial potential [2]. This evidence supports that CAS 13944-75-7 is likely active in these assays but with a distinct selectivity and toxicity profile owing to its alcohol group.

Antimicrobial Screening Spasmolytic Activity Drug Discovery

Physicochemical Differentiation: Solubility and LogP Advantages for Formulation

The presence of a hydrogen-bond donor (alcohol -OH) in CAS 13944-75-7, which is absent in limonene oxide and replaced by a hydrogen-bond acceptor (ketone) in carvone epoxide, directly impacts its solubility and partition coefficient. The target compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors, contrasting with limonene oxide which has 0 donors and 1 acceptor . This structural feature is predicted to increase aqueous solubility relative to limonene oxide, which is practically insoluble in water. Perillyl alcohol, an alcohol-containing analog, has an estimated logP of 2.43 and water solubility of 221.1 mg/L, serving as a physicochemical reference point for the target compound's behavior [1].

Pre-formulation Physicochemical Properties Drug-likeness

High-Value Application Scenarios for 7-Oxabicyclo[4.1.0]heptan-2-ol, 1-methyl-4-(1-methylethenyl)- Procurement


A-Ring Precursor in 1α,25-Dihydroxyvitamin D3 Analog Synthesis

Procurement is strategically justified for medicinal chemistry groups synthesizing vitamin D receptor agonists. The compound serves as a direct, advanced intermediate in the Mourino synthetic route to the Lythgoe-Roche phosphine oxide, a crucial A-ring fragment. Its pre-installed secondary alcohol enables immediate silyl protection, bypassing a required reduction step if one were to start from carvone epoxide [1].

Moderate-Cytotoxicity Scaffold for Anticancer Lead Optimization

As demonstrated by the p-menthane SAR study, the epoxy-alcohol chemotype exhibits controlled, intermediate cytotoxicity (GI = 8–29%) rather than the near-complete cell lethality of epoxy-aldehydes. It is a superior starting point for hit-to-lead campaigns aiming to balance potency against safety, particularly for colon (HCT-116), ovarian (OVCAR-8), and brain (SF-295) cancer lines [1].

Dual-Action Probe for Spasmolytic and Antimicrobial Screening

For pharmacology departments investigating novel gastrointestinal or respiratory therapeutics, the compound provides a differentiated tool scaffold. Carvone epoxide, its closest active comparator, has proven spasmolytic efficacy in guinea pig ileum models, and the epoxy-alcohol variant allows exploration of how a hydroxyl group modulates this smooth muscle relaxant activity, which is a key determinant of side effect profiles [1]. Its class-level antimicrobial activity further recommends it for dual-mode-of-action studies [2].

Formulation-Friendly Building Block for Fragrance and Cosmetic Ingredients

Compared to the water-insoluble limonene oxide, the enhanced polarity of this epoxy-alcohol makes it a more tractable synthetic intermediate for creating novel fragrance esters or cosmetic actives with improved substantivity and solubility in hydro-alcoholic formulations. Its inherent monoterpene backbone also ensures volatility and olfactory properties useful in perfumery applications [1].

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